Statine

Descripción

Propiedades

IUPAC Name |

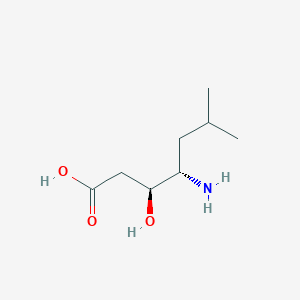

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVFTMTWCUHJBL-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964315 | |

| Record name | Statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49642-07-1 | |

| Record name | Statine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49642-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Statine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Statine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTC77XR1EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technisches Whitepaper zum molekularen Wirkmechanismus von Atorvastatin in Hepatozyten

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 13. Dezember 2025

Zusammenfassung

Atorvastatin, ein kompetitiver Inhibitor der HMG-CoA-Reduktase, ist ein weit verbreitetes Medikament zur Senkung des Cholesterinspiegels. Sein primärer Wirkort ist die Leberzelle (Hepatozyt), wo es tiefgreifend in die zelluläre Cholesterin-Homöostase eingreift. Dieses Dokument beschreibt den detaillierten molekularen Mechanismus, durch den Atorvastatin seine lipidsenkende Wirkung entfaltet, von der initialen Enzymhemmung bis zur transkriptionellen Neuprogrammierung der Zelle. Es werden die zugrunde liegenden Signalwege, quantitative Daten aus relevanten Studien und die experimentellen Protokolle zur Untersuchung dieser Mechanismen vorgestellt.

Primärer molekularer Wirkmechanismus

Der zentrale Wirkmechanismus von Atorvastatin in Hepatozyten ist ein mehrstufiger Prozess, der mit der Hemmung eines Schlüsselenzyms beginnt und eine umfassende zelluläre Reaktion auslöst.

Kompetitive Hemmung der HMG-CoA-Reduktase

Der erste und direkteste Schritt ist die kompetitive Hemmung der 3-Hydroxy-3-methylglutaryl-Coenzym-A-(HMG-CoA)-Reduktase.[1][2] Dieses Enzym katalysiert die Umwandlung von HMG-CoA zu Mevalonat, einen geschwindigkeitsbestimmenden Schritt in der de-novo-Cholesterinsynthese in der Leber.[3][4] Durch die strukturelle Ähnlichkeit mit dem natürlichen Substrat HMG-CoA bindet Atorvastatin an das aktive Zentrum des Enzyms und blockiert dessen Aktivität.[2] Dies führt zu einer unmittelbaren Reduktion der intrazellulären Cholesterinproduktion im Hepatozyten.[1]

Aktivierung des SREBP-2-Signalwegs

Der durch Atorvastatin verursachte Abfall der intrazellulären Cholesterinkonzentration ist das entscheidende Signal, das eine Kaskade zur Wiederherstellung der Cholesterin-Homöostase auslöst. Diese wird hauptsächlich durch das Sterol Regulatory Element-Binding Protein 2 (SREBP-2) gesteuert.[5][6]

-

Im Ruhezustand (hohes Cholesterin): SREBP-2 ist in einem inaktiven Zustand an das SCAP-Protein (SREBP-cleavage activating protein) im Membransystem des Endoplasmatischen Retikulums (ER) gebunden. Bei hohen Cholesterinwerten bindet Cholesterin an SCAP, was zu einer Konformationsänderung führt, die den SREBP-2-SCAP-Komplex im ER zurückhält.

-

Aktivierung (niedriges Cholesterin): Die durch Atorvastatin induzierte Reduktion des Cholesterins im ER bewirkt, dass der SREBP-2-SCAP-Komplex vom ER zum Golgi-Apparat transportiert wird.[6] Im Golgi wird SREBP-2 sequenziell durch zwei Proteasen (S1P und S2P) gespalten.

-

Nukleare Translokation: Durch diese Spaltung wird die N-terminale Domäne von SREBP-2 (nSREBP-2) freigesetzt, ein aktiver Transkriptionsfaktor.[7] nSREBP-2 transloziert anschließend in den Zellkern.

Transkriptionelle Hochregulation von Zielgenen

Im Zellkern bindet nSREBP-2 an spezifische DNA-Sequenzen, die als Sterol Regulatory Elements (SREs) in den Promotorregionen seiner Zielgene bekannt sind.[8] Dies führt zu einer erhöhten Transkription von Genen, die für die Cholesterinaufnahme und -synthese kodieren, darunter:

-

LDL-Rezeptor (LDLR): Die Hochregulation des LDLR-Gens ist der klinisch relevanteste Effekt.[9][10] Sie führt zu einer erhöhten Dichte von LDL-Rezeptoren auf der Oberfläche der Hepatozyten.[1][3] Diese Rezeptoren binden und internalisieren Low-Density-Lipoprotein-(LDL)-Partikel aus dem Blutkreislauf, was zu einer signifikanten Senkung des Plasma-LDL-Cholesterinspiegels führt.[1]

-

HMG-CoA-Reduktase (HMGCR): Als kompensatorischer Mechanismus wird auch die Transkription des HMGCR-Gens selbst hochreguliert, um die durch Atorvastatin gehemmte Cholesterinsynthese zu steigern.[5][9] Dieser Effekt erklärt, warum die Statintherapie zu einem massiven Anstieg der HMGCR-Proteinmenge führen kann, auch wenn die Enzymaktivität gehemmt bleibt.[11]

Der Nettoeffekt dieser Kaskade ist eine drastische Reduzierung des zirkulierenden LDL-Cholesterins, da die gesteigerte Aufnahme in die Leber die reduzierte endogene Synthese überwiegt.

Quantitative Daten zur Wirkung von Atorvastatin

Die Auswirkungen von Atorvastatin auf die Gen- und Proteinexpression wurden in verschiedenen Modellen quantifiziert. Die folgende Tabelle fasst repräsentative Ergebnisse zusammen.

| Parameter | Modell / System | Behandlung | Ergebnis | Referenz |

| mRNA-Expression (LDLR) | HepG2-Zellen (humane hepatozelluläre Karzinom-Zelllinie) | Atorvastatin | 1,5-facher Anstieg | [9] |

| mRNA-Expression (LDLR) | Humane mononukleäre Zellen | Atorvastatin (20 mg/Tag, 4 Wochen) | 35-37% Anstieg | [10] |

| mRNA-Expression (HMGCR) | HepG2-Zellen | Atorvastatin | 1,8-facher Anstieg | [9] |

| mRNA-Expression (HMGCR) | Rattenleber | Atorvastatin (0,04% in der Nahrung) | ~3-facher Anstieg | [11] |

| Protein-Expression (HMGCR) | Rattenleber | Atorvastatin (0,04% in der Nahrung) | Bis zu 700-facher Anstieg | [11] |

| Plasma LDL-Cholesterin | Menschliche Probanden | Atorvastatin (20 mg/Tag, 4 Wochen) | 41% Reduktion | [10] |

Detaillierte experimentelle Protokolle

Die Untersuchung des Atorvastatin-Wirkmechanismus stützt sich auf etablierte zell- und molekularbiologische Methoden.

Zellkultur und Behandlung von Hepatozyten

-

Zelllinie: Humane HepG2-Zellen werden als etabliertes in-vitro-Modell für Hepatozyten verwendet.

-

Kulturbedingungen: Die Zellen werden in einem geeigneten Medium (z.B. DMEM) kultiviert, das mit 10% fötalem Kälberserum (FBS) und Antibiotika bei 37°C und 5% CO₂ supplementiert ist.

-

Aktivierung der Cholesterinbiosynthese: Um die zelluläre Reaktion auf Statine zu maximieren, werden die Zellen oft in einem Medium kultiviert, das Lipoprotein-depletiertes Serum (LPDS) anstelle von normalem FBS enthält.[9] Dies senkt die exogene Cholesterinzufuhr und stimuliert die endogene Synthese, wodurch die Effekte des Inhibitors deutlicher werden.

-

Behandlung: Eine Stammlösung von Atorvastatin (typischerweise in DMSO gelöst) wird dem Kulturmedium in der gewünschten Endkonzentration (z.B. 1 µM) für einen definierten Zeitraum (z.B. 12-24 Stunden) zugesetzt. Kontrollzellen werden mit dem Vehikel (DMSO) allein behandelt.

Quantifizierung der mRNA-Expression mittels qRT-PCR

Die quantitative Real-Time-Polymerase-Kettenreaktion (qRT-PCR) wird verwendet, um Veränderungen in der Genexpression von LDLR, HMGCR und anderen Zielgenen zu messen.

Quantifizierung der Proteinexpression mittels Western Blot

Western Blotting wird eingesetzt, um die Menge spezifischer Proteine (z.B. HMG-CoA-Reduktase, LDL-Rezeptor) nach der Behandlung nachzuweisen und zu quantifizieren.[12]

-

Proteinextraktion: Die behandelten Zellen werden in einem Lysepuffer (z.B. RIPA-Puffer) mit Protease-Inhibitoren lysiert, um die zellulären Proteine freizusetzen.

-

Proteinkonzentrationsbestimmung: Die Gesamtproteinkonzentration im Lysat wird mit einem geeigneten Assay (z.B. BCA- oder Bradford-Assay) bestimmt, um eine gleiche Beladung der Proben zu gewährleisten.

-

SDS-PAGE: Die Proteine werden durch Polyacrylamid-Gelelektrophorese (SDS-PAGE) nach ihrer Größe aufgetrennt.

-

Proteintransfer: Die aufgetrennten Proteine werden vom Gel auf eine Membran (z.B. PVDF oder Nitrocellulose) transferiert.

-

Blockierung & Antikörper-Inkubation: Die Membran wird mit einer Blockierlösung (z.B. 5% Magermilch oder BSA) inkubiert, um unspezifische Bindungen zu verhindern. Anschließend wird sie mit einem primären Antikörper inkubiert, der spezifisch an das Zielprotein (z.B. Anti-HMGCR) bindet, gefolgt von einem sekundären Antikörper, der an den primären Antikörper bindet und mit einem Enzym (z.B. HRP) konjugiert ist.

-

Detektion: Ein chemilumineszentes Substrat wird zugegeben, das vom Enzym des sekundären Antikörpers umgesetzt wird und ein Lichtsignal erzeugt. Dieses Signal wird von einem Detektor erfasst.

-

Analyse: Die Intensität der Proteinbanden wird quantifiziert und auf ein Ladekontrollprotein (z.B. β-Actin oder GAPDH) normalisiert, um Unterschiede in der Probenbeladung auszugleichen.

References

- 1. Statin - DocCheck Flexikon [flexikon.doccheck.com]

- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Atorvastatin - DocCheck Flexikon [flexikon.doccheck.com]

- 4. Atorvastatin – Wikipedia [de.wikipedia.org]

- 5. High doses of atorvastatin and simvastatin induce key enzymes involved in VLDL production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA-Sequencing Analysis of HepG2 Cells Treated with Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atorvastatin increases expression of low-density lipoprotein receptor mRNA in human circulating mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Die frühe Entdeckung und Entwicklung von Lovastatin: Ein technischer Leitfaden

Abstrakt: Dieses Dokument bietet eine detaillierte technische Untersuchung der entscheidenden frühen Entdeckungen und der Entwicklung von Lovastatin, dem ersten Statin, das von der FDA zugelassen wurde und die Behandlung von Hypercholesterinämie revolutionierte. Es behandelt die bahnbrechende Arbeit von Akira Endo, die zur Isolierung von Compactin führte, und die anschließenden, unabhängigen Bemühungen bei Merck, die in der Entdeckung von Lovastatin aus Aspergillus terreus gipfelten. Der Leitfaden beschreibt die experimentellen Protokolle, die bei der Entdeckung, Isolierung und Charakterisierung des Wirkstoffs verwendet wurden, und fasst wichtige quantitative Daten aus präklinischen und frühen klinischen Studien zusammen. Visuelle Darstellungen von Stoffwechselwegen und experimentellen Arbeitsabläufen werden bereitgestellt, um die zugrunde liegenden wissenschaftlichen Prozesse zu veranschaulichen. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefgreifendes Verständnis der wissenschaftlichen Grundlagen vermitteln, die den Weg für die Statin-Therapie ebneten.

Einleitung: Die Suche nach einem Cholesterin-senkenden Wirkstoff

In der Mitte des 20. Jahrhunderts wurde der Zusammenhang zwischen hohen Cholesterinwerten im Blut, insbesondere dem Low-Density-Lipoprotein (LDL)-Cholesterin, und einem erhöhten Risiko für Herz-Kreislauf-Erkrankungen zunehmend erkannt. Die damaligen Behandlungsmöglichkeiten waren begrenzt und oft mit erheblichen Nebenwirkungen verbunden. Dies spornte die wissenschaftliche Gemeinschaft an, nach neuen Wegen zu suchen, um die körpereigene Cholesterinproduktion gezielt zu senken.

Der Schlüssel dazu lag in der Aufklärung des Cholesterin-Biosynthesewegs. Es wurde festgestellt, dass das Enzym 3-Hydroxy-3-Methylglutaryl-Coenzym-A-Reduktase (HMG-CoA-Reduktase) der geschwindigkeitsbestimmende Schritt in diesem Prozess ist.[1][2] Die Hemmung dieses Enzyms wurde daher zu einem primären Ziel für die Entwicklung neuer cholesterinsenkender Medikamente.

Parallele Entdeckungen: Sankyo und Merck

Die Entdeckung der Statine ist eine Geschichte paralleler Forschung, die von zwei unabhängigen Teams auf verschiedenen Kontinenten vorangetrieben wurde.

Akira Endos bahnbrechende Arbeit bei Sankyo

Inspiriert von der Entdeckung des Penicillins durch Alexander Fleming, stellte der japanische Biochemiker Akira Endo die Hypothese auf, dass Mikroorganismen chemische Abwehrstoffe produzieren könnten, die für die menschliche Medizin nützlich sein könnten.[3][4] Endo vermutete, dass einige Pilze Substanzen produzieren könnten, die die Cholesterinsynthese hemmen, um sich gegen parasitäre Organismen zu schützen.[4]

Ab 1971 begann Endo bei der Firma Sankyo mit einem systematischen Screening von über 6.000 Pilzstämmen auf ihre Fähigkeit, die HMG-CoA-Reduktase zu hemmen.[5][6] Nach zwei Jahren intensiver Forschung isolierte sein Team aus dem Pilz Penicillium citrinum eine hochwirksame Substanz, die sie Compactin (später Mevastatin genannt) nannten.[4][6][7] Dies war der erste entdeckte HMG-CoA-Reduktase-Inhibitor und der Prototyp für die Statin-Klasse. Obwohl Compactin aufgrund von Bedenken hinsichtlich der Toxizität in Langzeit-Tierstudien nie als Medikament zugelassen wurde, bewies seine Entdeckung die Machbarkeit des Konzepts.[4][8]

Die Entdeckung von Lovastatin bei Merck

Unabhängig von Endos Arbeit verfolgten Forscher bei Merck & Co. in den Vereinigten Staaten ein ähnliches Ziel.[8] Sie screenten ebenfalls mikrobielle Fermentationsbrühen auf Inhibitoren der Cholesterinbiosynthese. Im Jahr 1979 isolierte ein Team unter der Leitung von Al Alberts aus einer Kultur des Pilzes Aspergillus terreus eine Verbindung, die zunächst Mevinolin genannt wurde.[6][8] Diese Substanz, die später in Lovastatin umbenannt wurde, erwies sich als potenter Inhibitor der HMG-CoA-Reduktase.[7]

Nach umfangreichen präklinischen und klinischen Studien, die seine Wirksamkeit und ein akzeptables Sicherheitsprofil bestätigten, wurde Lovastatin im September 1987 von der US-amerikanischen Food and Drug Administration (FDA) zugelassen und war damit das erste Statin, das auf den Markt kam.[3][5]

Mechanismus der Wirkung

Lovastatin ist ein Prodrug, das in vivo zu seiner aktiven Hydroxysäureform hydrolysiert wird.[9] Diese aktive Form hat eine strukturelle Ähnlichkeit mit dem natürlichen Substrat HMG-CoA und wirkt als kompetitiver Inhibitor des HMG-CoA-Reduktase-Enzyms.[2][10]

Die Hemmung dieses Enzyms reduziert die Synthese von Mevalonat, einem wichtigen Vorläufer in der Cholesterin-Biosynthesekette.[1][2] Die daraus resultierende Abnahme der intrazellulären Cholesterinkonzentration in den Leberzellen führt zu einem kompensatorischen Mechanismus: Die Zellen erhöhen die Expression von LDL-Rezeptoren auf ihrer Oberfläche.[1][10] Diese Hochregulierung der LDL-Rezeptoren steigert die Aufnahme und den Abbau von LDL-Partikeln aus dem Blutkreislauf, was zu einer signifikanten Senkung des zirkulierenden LDL-Cholesterins führt.[1][10]

Wichtige experimentelle Protokolle

Die Entdeckung und Entwicklung von Lovastatin stützte sich auf eine Reihe robuster experimenteller Methoden. Nachfolgend finden Sie detaillierte Beschreibungen der wichtigsten Protokolle.

Screening, Isolierung und Fermentation

Der Arbeitsablauf zur Entdeckung von Lovastatin umfasste mehrere wichtige Schritte, von der Probenentnahme bis zur Produktion des reinen Wirkstoffs.

Protokoll 4.1.1: Isolierung von Aspergillus terreus

-

Probensammlung: Bodenproben werden aus verschiedenen geografischen Regionen entnommen.[11]

-

Serienverdünnung: 1 g der Bodenprobe wird in 9 ml steriler physiologischer Kochsalzlösung suspendiert. Es werden serielle 10-fache Verdünnungen (bis 10⁻⁷) hergestellt.[11]

-

Ausplattieren: Aliquots der Verdünnungen werden auf Kartoffel-Dextrose-Agar (PDA)-Platten ausgestrichen, die mit einem Antibiotikum (z. B. Chloramphenicol) ergänzt sind, um bakterielles Wachstum zu unterdrücken.[11]

-

Inkubation: Die Platten werden bei 28-30°C für 3-5 Tage inkubiert.[11]

-

Identifizierung: Wachsende Pilzkolonien werden anhand makroskopischer (Farbe, Textur) und mikroskopischer (Konidienstruktur) Merkmale identifiziert. Die Identifizierung als A. terreus wird durch Färbung mit Lactophenol-Baumwollblau bestätigt.

-

Reinkultur: Isolierte Kolonien werden auf frische PDA-Schrägagar-Röhrchen überimpft, um Reinkulturen für die weitere Verwendung zu erhalten.

Protokoll 4.1.2: Festphasenfermentation (Solid-State Fermentation, SSF) zur Lovastatin-Produktion

-

Substratvorbereitung: 25-40 g eines festen Substrats (z. B. Weizenkleie, Reiskleie) werden in einen 500-ml-Erlenmeyerkolben gegeben und mit destilliertem Wasser oder einer Minerallösung auf eine definierte Feuchtigkeit (z. B. 70-75 %) eingestellt.[12][13] Der Kolben wird autoklaviert.

-

Inokulation: Eine Sporensuspension von A. terreus (z. B. 1x10⁶ Sporen/ml) wird unter aseptischen Bedingungen zum sterilisierten Substrat gegeben.

-

Inkubation: Die Kolben werden bei 28°C für 8 bis 10 Tage inkubiert.[12]

-

Extraktion: Nach der Inkubation wird dem Kolben ein organisches Lösungsmittel (z. B. eine 1:1-Mischung aus Butanol und Wasser oder Acetonitril) zugesetzt.[14]

-

Schütteln: Der Kolben wird für mehrere Stunden (z. B. 2 Stunden) bei ca. 200 U/min auf einem Rotationsschüttler inkubiert, um das Lovastatin zu extrahieren.

-

Aufarbeitung: Die Mischung wird zentrifugiert (z. B. 5000 U/min für 20 Minuten), und der Überstand wird durch einen Filter (z. B. Whatman Nr. 1) filtriert, um den Rohextrakt zu erhalten.

HMG-CoA-Reduktase-Hemmtest

Der primäre Assay zum Screening auf Inhibitoren war ein enzymatischer Test, der die Aktivität der HMG-CoA-Reduktase misst. Die Aktivität wird typischerweise durch die Überwachung der Abnahme der Absorption bei 340 nm bestimmt, die auf den Verbrauch des Co-Substrats NADPH zurückzuführen ist.[15][16][17]

Protokoll 4.2.1: Spektrophotometrischer HMG-CoA-Reduktase-Assay

-

Reagenzienvorbereitung:

-

Assay-Puffer: Z. B. Kaliumphosphatpuffer (pH 7,5), der Dithiothreitol (DTT) und EDTA enthält.[16][17]

-

HMG-CoA-Substrat: In Wasser oder Puffer gelöst.[15]

-

NADPH-Lösung: Frisch in Assay-Puffer zubereitet.[15]

-

Enzympräparation: Gereinigte HMG-CoA-Reduktase oder ein mikrosomaler Leber-Extrakt.[15][17]

-

Testverbindung: Der zu testende Pilzextrakt oder die gereinigte Verbindung (z. B. Lovastatin).

-

-

Assay-Durchführung (in einer 96-Well-Platte):

-

In jedes Well werden pipettiert: Assay-Puffer, Enzympräparation und die Testverbindung (oder Lösungsmittel für die Kontrolle).

-

Die Platte wird für eine kurze Zeit vorinkubiert (z. B. 5 Minuten bei 37°C).

-

Die Reaktion wird durch Zugabe von HMG-CoA und NADPH gestartet.

-

-

Messung:

-

Datenanalyse:

-

Die Reaktionsgeschwindigkeit (ΔA340/min) wird aus dem linearen Bereich der kinetischen Kurve berechnet.

-

Die prozentuale Hemmung wird berechnet als: [1 - (Rate mit Inhibitor / Rate ohne Inhibitor)] * 100.

-

Zur Bestimmung des IC₅₀-Wertes (die Konzentration des Inhibitors, die eine 50%ige Hemmung bewirkt) werden Dosis-Wirkungs-Kurven erstellt.

-

Quantitative Daten aus der frühen Entwicklung

Die Wirksamkeit von Lovastatin wurde in zahlreichen präklinischen und frühen klinischen Studien nachgewiesen. Die Daten zeigten eine dosisabhängige Senkung der Cholesterinwerte.

Tabelle 1: Ergebnisse früher klinischer Studien mit Lovastatin

| Studie / Dosis | LDL-Cholesterin-Senkung (%) | Gesamtcholesterin-Senkung (%) | HDL-Cholesterin-Änderung (%) | Triglycerid-Senkung (%) | Quelle(n) |

| Bradford et al. (Dosis-Wirkung) | |||||

| - 20 mg/Tag | -24% | - | +6.6% | -10% | [19] |

| - 40 mg/Tag | -32% | - | +7.9% | -15% | [19] |

| - 80 mg/Tag | -40% | - | +9.5% | -19% | [19] |

| AFCAPS/TexCAPS-Studie (20-40 mg/Tag) | -25% | -18.4% | +6% | -15% | [20] |

| 5-Jahres-Sicherheitsstudie | -44% | -35% | +14% | - | [21] |

| Studie bei kombinierter Hyperlipidämie | -27% | -29% | +13% | -40% | [22] |

Anmerkung: Die Werte sind Durchschnittswerte und können je nach Studienpopulation und Design variieren.

Schlussfolgerung

Die Entdeckung von Lovastatin war ein Meilenstein in der Medizingeschichte, der das Ergebnis von visionärer Hypothesenbildung, systematischem Screening und sorgfältiger biochemischer Forschung war. Die Pionierarbeit von Akira Endo legte den Grundstein, und die anschließende Entwicklung durch Merck brachte das erste Medikament einer neuen, lebensrettenden Klasse von Therapeutika hervor. Die hier beschriebenen Methoden – von der mikrobiellen Isolierung über die Fermentation bis hin zu spezifischen enzymatischen Assays – bildeten das Rückgrat dieses wissenschaftlichen Durchbruchs. Die in frühen klinischen Studien nachgewiesene robuste Wirksamkeit von Lovastatin bei der Senkung des LDL-Cholesterins bestätigte das therapeutische Potenzial der HMG-CoA-Reduktase-Hemmung und eröffnete eine neue Ära in der Prävention und Behandlung von Herz-Kreislauf-Erkrankungen.

References

- 1. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akira Endo (biochemist) - Wikipedia [en.wikipedia.org]

- 5. Akira Endo, ‘remarkable’ scientist who discovered statins, dies aged 90 | Statins | The Guardian [theguardian.com]

- 6. bjcardio.co.uk [bjcardio.co.uk]

- 7. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pcsk9forum.org [pcsk9forum.org]

- 9. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. ijbbku.com [ijbbku.com]

- 12. journal.waocp.org [journal.waocp.org]

- 13. pjps.pk [pjps.pk]

- 14. smbb.mx [smbb.mx]

- 15. assaygenie.com [assaygenie.com]

- 16. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. abcam.com [abcam.com]

- 19. acpjournals.org [acpjournals.org]

- 20. nyp.org [nyp.org]

- 21. Lovastatin 5-year safety and efficacy study. Lovastatin Study Groups I through IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lovastatin decreases de novo cholesterol synthesis and LDL Apo B-100 production rates in combined-hyperlipidemic males - PubMed [pubmed.ncbi.nlm.nih.gov]

Untersuchung der pleiotropen Effekte von Simvastatin auf Endothelin-1: Ein technischer Leitfaden

Einführung

Inhibitoren der 3-Hydroxy-3-methylglutaryl-Coenzym-A-Reduktase (HMG-CoA-Reduktase), allgemein als Statine bekannt, sind eine Eckpfeilertherapie zur Senkung des Low-Density-Lipoprotein-(LDL)-Cholesterins und zur Prävention von Herz-Kreislauf-Erkrankungen.[1][2][3] Über ihre lipidsenkende Wirkung hinaus üben this compound eine Vielzahl von cholesterinunabhängigen oder „pleiotropen“ Effekten aus, die zu ihren kardioprotektiven Vorteilen beitragen.[2][3] Zu diesen Effekten gehören die Verbesserung der Endothelfunktion, die Verringerung von oxidativem Stress und Entzündungen sowie die Hemmung der thrombotischen Reaktion.[2]

Endothelin-1 (ET-1) ist ein potenter vom Endothel abgeleiteter vasokonstriktorischer Peptid- und Wachstumsfaktor, der eine entscheidende Rolle bei der Regulierung des Gefäßtonus und der Mitogenese der glatten Gefäßmuskulatur spielt.[1] Eine Dysregulation der ET-1-Produktion ist an der Pathophysiologie verschiedener Herz-Kreislauf-Erkrankungen beteiligt. Dieser technische Leitfaden untersucht die detaillierten molekularen Mechanismen und funktionellen Konsequenzen der pleiotropen Effekte von Simvastatin auf das Endothelin-1-System, richtet sich an Forscher und Fachleute in der Arzneimittelentwicklung und bietet einen tiefen Einblick in die cholesterinunabhängigen Wirkungen dieses weit verbreiteten Medikaments.

Molekulare Mechanismen der Simvastatin-Wirkung auf die ET-1-Expression

Simvastatin beeinflusst das ET-1-System hauptsächlich durch die Hemmung seiner Synthese auf Transkriptionsebene in Endothelzellen. Dieser Effekt ist unabhängig von der Cholesterinsenkung, aber untrennbar mit dem primären Wirkmechanismus des Medikaments verbunden: der Hemmung der HMG-CoA-Reduktase.

Hemmung der Prepro-Endothelin-1 (präproET-1)-Genexpression

Studien an bovinen Aortenendothelzellen (BAECs) haben schlüssig gezeigt, dass Simvastatin und andere this compound die mRNA-Expression von präproET-1, der Vorstufe von ET-1, konzentrations- und zeitabhängig hemmen.[4][5][6] Diese Hemmung führt direkt zu einer verringerten Synthese und Sekretion des reifen ET-1-Peptids.[1][4][5][6] Der entscheidende Punkt ist, dass dieser hemmende Effekt durch die Zugabe von Mevalonat, dem Produkt der HMG-CoA-Reduktase-Reaktion, aufgehoben werden kann, nicht aber durch Cholesterin selbst.[4][5][6][7] Dies belegt, dass die Wirkung von der Erschöpfung von Mevalonat-abgeleiteten Zwischenprodukten abhängt, nicht von der Cholesterinsenkung.

Rolle von Isoprenoiden und Rho-GTPase-Signalisierung

Der Mevalonat-Weg verzweigt sich, um nicht nur Cholesterin, sondern auch nicht-sterolische Isoprenoid-Zwischenprodukte wie Geranylgeranylpyrophosphat (GGPP) zu produzieren.[1][8] Diese Isoprenoide sind für die Posttranslationale Modifikation kleiner GTP-bindender Proteine, einschließlich der Rho-Familie (z. B. RhoA), unerlässlich.[1][2][9] Diese Modifikation, bekannt als Prenylierung (insbesondere Geranylgeranylierung für Rho), verankert diese Proteine an der Zellmembran und ermöglicht ihre Aktivierung.[2][9]

Simvastatin reduziert durch die Hemmung der HMG-CoA-Reduktase die zellulären Pools von GGPP.[1] Folglich wird die Geranylgeranylierung von RhoA gehemmt, was dessen Translokation zur Membran und seine Aktivierung verhindert.[1][7][10] Aktiviertes RhoA ist für die basale transkriptionelle Aktivität des präproET-1-Gens von entscheidender Bedeutung.[1][7] Durch die Hemmung der RhoA-Aktivierung unterdrückt Simvastatin daher die basale Expression von präproET-1.[7]

Zusätzliche Signalwege

-

eNOS-Hochregulierung: this compound erhöhen die Produktion von endothelialem Stickstoffmonoxid (NO), indem sie die endotheliale NO-Synthase (eNOS) hochregulieren und aktivieren.[1][2] Dieser Effekt wird teilweise durch die Hemmung von RhoA vermittelt, das als negativer Regulator der eNOS-mRNA-Stabilität fungiert.[1] Erhöhtes NO kann die ET-1-Produktion weiter hemmen und so zu einem günstigen Gleichgewicht der vasoaktiven Substanzen beitragen.

-

TGF-β/Smad-Signalweg: In Modellen der Endothelial-zu-Mesenchymal-Transition (EndMT), einem Prozess, der zur Atherosklerose beiträgt, hemmt Simvastatin den TGF-β/Smad-Signalweg, was zu einer verringerten Expression von mesenchymalen Markern führt.[11] Dieser Weg ist auch an der fibrotischen Signalübertragung beteiligt, bei der ET-1 eine Rolle spielen kann.

-

Zelltypspezifische Effekte: Interessanterweise wurde in menschlichen Neuroblastomzellen (SH-SY5Y) gezeigt, dass Simvastatin die ET-1-Expression erhöht. Dieses hochregulierte ET-1 stimuliert dann die Produktion des anti-apoptotischen Proteins Bcl-2 über den Transkriptionsfaktor NFATc3, was auf einen neuroprotektiven Mechanismus hindeutet.[12] Dies unterstreicht, dass die pleiotropen Effekte von Simvastatin auf ET-1 stark kontext- und zelltypspezifisch sein können.

Quantitative Daten zur Wirkung von Statinen auf ET-1

Die folgenden Tabellen fassen quantitative Daten aus Schlüsselstudien zusammen, die die hemmende Wirkung von Statinen auf die ET-1-Produktion belegen.

Tabelle 1: Wirkung von Statinen auf die präproET-1-mRNA-Expression in Endothelzellen

| Statin | Zelltyp | Konzentration (μM) | Behandlungsdauer (h) | Maximale Hemmung der mRNA (%) | Quelle(n) |

| Simvastatin | BAEC | 10 | 24 | ~60-70% | [4][5][6] |

| Atorvastatin | BAEC | 10 | 24 | ~60-70% | [4][5][6] |

BAEC: Bovine Aortenendothelzellen

Tabelle 2: Wirkung von Statinen auf die ET-1-Peptidsekretion

| Statin | Zelltyp | Konzentration (μM) | Behandlungsdauer (h) | Reduktion der ET-1-Sekretion (%) | Quelle(n) |

| Simvastatin | BAEC | 10 | 24 | ~25-50% | [4][5][6] |

| Atorvastatin | BAEC | 10 | 24 | ~25-50% | [4][5][6] |

BAEC: Bovine Aortenendothelzellen

Funktionelle Konsequenzen der Simvastatin-ET-1-Interaktion

Die durch Simvastatin vermittelte Reduktion der ET-1-Synthese und die Hemmung seiner nachgeschalteten Signalwege führen zu signifikanten funktionellen Vorteilen im Gefäßsystem.

-

Vasorelaxation: Simvastatin induziert eine konzentrationsabhängige Relaxation von Aortenringen, die mit ET-1 vorkontrahiert wurden, mit einem IC50-Wert von etwa 1,3 μM.[1] Diese relaxierende Wirkung ist teilweise endothelunabhängig, was darauf hindeutet, dass Simvastatin direkt auf die glatten Gefäßmuskelzellen (VSMCs) wirkt, indem es den Rho/Rho-Kinase-Weg hemmt und so die Kalziumsensibilisierung des kontraktilen Apparats reduziert.[1]

-

Hemmung der Proliferation glatter Muskelzellen: ET-1 ist ein potenter Mitogen für VSMCs. Simvastatin hemmt signifikant die ET-1-stimulierte DNA-Synthese in VSMCs.[1] Dieser antiproliferative Effekt wird ebenfalls durch die Hemmung der Rho-Geranylgeranylierung vermittelt.[1]

-

Verbesserte Endothelbarrierefunktion: Simvastatin reduziert die durch Thrombin induzierte endotheliale Permeabilität und Barrierefunktionsstörung.[9][10] Dieser Schutzeffekt ist mit einer Verringerung der Bildung von Stressfasern und einer verminderten Membranassoziation von RhoA verbunden, was die Integrität der Endothelschicht stärkt.[10]

Detaillierte experimentelle Protokolle

Die Untersuchung der pleiotropen Effekte von Simvastatin auf ET-1 stützt sich auf eine Reihe etablierter In-vitro- und Ex-vivo-Methoden.

Zellkultur

-

Zelltypen: Primäre humane Nabelvenen-Endothelzellen (HUVECs), humane Aorten-Endothelzellen (HAECs), bovine Aorten-Endothelzellen (BAECs) und aus Aorten isolierte glatte Gefäßmuskelzellen (VSMCs) werden häufig verwendet.[1][4][5][6][10][11]

-

Kulturbedingungen: Die Zellen werden in geeigneten Medien (z. B. Endothelzell-Basalmedium, DMEM) kultiviert, die mit fötalem Kälberserum (FBS), Wachstumsfaktoren und Antibiotika ergänzt sind.

-

Behandlung: Für Experimente werden die Zellen mit Simvastatin (typischerweise 0,1–10 μM) für bestimmte Zeiträume (z. B. 6 bis 48 Stunden) inkubiert.[1][10][11] Simvastatin wird oft in seiner aktiven Säureform verwendet.

Quantifizierung von Gen- und Proteinexpression

-

Real-Time Quantitative PCR (RT-qPCR): Zur Messung der präproET-1-mRNA-Spiegel. Die Gesamt-RNA wird aus behandelten Zellen extrahiert, in cDNA umgeschrieben und mittels RT-qPCR mit spezifischen Primern für präproET-1 und ein Haushaltsgen (z. B. GAPDH) zur Normalisierung analysiert.[13]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Zur Quantifizierung der Konzentration von sezerniertem ET-1-Peptid im konditionierten Zellkulturüberstand.[6]

-

Western Blot: Zur Analyse der Proteinexpression von Schlüsselkomponenten des Signalwegs, wie RhoA (in Membran- vs. Zytosolfraktionen), eNOS, phosphoryliertem Akt und anderen.[1][11][14]

Funktionelle Assays

-

Rho-Aktivierungsassay (Pull-Down-Assay): Zur spezifischen Messung der Menge an aktivem, GTP-gebundenem RhoA. Zelllysate werden mit Rhotekin-RBD-Agarose-Beads inkubiert, die spezifisch an GTP-Rho binden. Das gebundene Protein wird dann durch Western Blot nachgewiesen.[1]

-

Aortenring-Spannungsstudien: Aorten werden von Versuchstieren (z. B. Ratten) entnommen und in 2-3 mm breite Ringe geschnitten. Die Ringe werden in einer Organbad-Apparatur aufgehängt, die mit physiologischer Salzlösung gefüllt ist. Nach der Vorkontraktion mit ET-1 (z. B. 10 nM) werden kumulative Konzentrations-Wirkungs-Kurven für Simvastatin erstellt, um dessen relaxierende Wirkung zu bewerten.[1]

-

DNA-Synthese-Assay ([³H]-Thymidin-Einbau): Zur Bewertung der Zellproliferation. VSMCs werden mit ET-1 in Gegenwart oder Abwesenheit von Simvastatin stimuliert. [³H]-Thymidin wird den Zellen zugegeben, und die Menge des in die DNA eingebauten Radioisotops wird als Maß für die DNA-Synthese szintigraphisch gemessen.[1]

-

Transendothelialer elektrischer Widerstand (TEER): Zur Bewertung der Endothelbarrierefunktion. Endothelzellen werden auf semipermeablen Einsätzen kultiviert, und der elektrische Widerstand über der Monolayer wird gemessen. Ein Abfall des TEER zeigt eine erhöhte Permeabilität an.

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden, illustrieren die Schlüsselmechanismen und experimentellen Designs.

Fazit

Die pleiotropen Effekte von Simvastatin erstrecken sich signifikant auf das Endothelin-1-System und bieten einen cholesterinunabhängigen Mechanismus für seinen kardiovaskulären Schutz. Durch die Hemmung des Mevalonat-Weges reduziert Simvastatin die Verfügbarkeit von Geranylgeranylpyrophosphat, was zu einer verminderten Aktivierung der RhoA-GTPase führt. Dies unterdrückt wiederum die basale Transkription des präproET-1-Gens in Endothelzellen, was zu einer verringerten Produktion des potenten Vasokonstriktors ET-1 führt. Funktionell führt dies zu Vasorelaxation, einer Hemmung der Proliferation glatter Gefäßmuskelzellen und einer verbesserten Endothelbarrierefunktion. Diese Erkenntnisse, die durch robuste experimentelle Protokolle gestützt werden, unterstreichen die komplexe und vorteilhafte Pharmakologie von Simvastatin, die weit über seine primäre lipidsenkende Rolle hinausgeht. Das Verständnis dieser pleiotropen Wege ist für die zukünftige Arzneimittelentwicklung und die Optimierung von Therapien für Herz-Kreislauf-Erkrankungen von entscheidender Bedeutung.

References

- 1. Effects of statins on vascular function of endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Effects of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitors, atorvastatin and simvastatin, on the expression of endothelin-1 and endothelial nitric oxide synthase in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitors, atorvastatin and simvastatin, on the expression of endothelin-1 and endothelial nitric oxide synthase in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Statins improve endothelial function via suppression of epigenetic-driven EndMT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial cell barrier protection by simvastatin: GTPase regulation and NADPH oxidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simvastatin improves disturbed endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simvastatin inhibits POVPC-mediated induction of endothelial-to-mesenchymal cell transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simvastatin stimulates production of the antiapoptotic protein Bcl-2 via endothelin-1 and NFATc3 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment With Simvastatin Suppresses the Development of Experimental Abdominal Aortic Aneurysms in Normal and Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simvastatin induces heme oxygenase-1: a novel mechanism of vessel protection - PubMed [pubmed.ncbi.nlm.nih.gov]

Einfluss von Rosuvastatin auf die Signaltransduktion in Kardiomyozyten: Ein technischer Leitfaden

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Datum: 13. Dezember 2025

Einleitung

Rosuvastatin, ein potenter Inhibitor der HMG-CoA-Reduktase, ist primär für seine cholesterinsenkende Wirkung bekannt[1][2]. Zunehmend rücken jedoch seine sogenannten pleiotropen, also von der Lipidsenkung unabhängigen, Effekte in den Fokus der kardiovaskulären Forschung[3][4]. Diese Effekte sind besonders relevant für Kardiomyozyten, die fundamentalen Muskelzellen des Herzens. Rosuvastatin moduliert direkt und indirekt eine Vielzahl von intrazellulären Signaltransduktionswegen, die für das Überleben, die Apoptose, die hypertrophe Reaktion und die Stressantwort der Herzzellen entscheidend sind.

Dieser technische Leitfaden bietet eine detaillierte Übersicht über die molekularen Mechanismen, durch die Rosuvastatin die Signaltransduktion in Kardiomyozyten beeinflusst. Er fasst quantitative Daten zusammen, beschreibt detaillierte experimentelle Protokolle und visualisiert die komplexen Signalwege und Arbeitsabläufe.

Modulation von Signaltransduktionswegen durch Rosuvastatin

Die Wirkung von Rosuvastatin in Kardiomyozyten geht weit über die Hemmung der Mevalonat-Synthese hinaus. Durch die Reduktion von Isoprenoid-Intermediaten wie Geranylgeranylpyrophosphat (GGPP) und Farnesylpyrophosphat (FPP) beeinflusst es die Funktion kleiner G-Proteine (z. B. Rho, Ras), was weitreichende Konsequenzen für nachgeschaltete Kinasen und Transkriptionsfaktoren hat[3][5].

Pro-Survival-Signalwege: PI3K/Akt und MEK/ERK

Rosuvastatin fördert aktiv das Überleben von Kardiomyozyten durch die Aktivierung der Phosphatidylinositol-3-Kinase (PI3K)/Akt- und der Mitogen-aktivierten Proteinkinase (MAPK)/ERK-Kaskaden.

-

PI3K/Akt-Signalweg: Dieser Weg ist ein zentraler Regulator für Zellwachstum und Überleben. Studien zeigen, dass Rosuvastatin die Phosphorylierung und damit die Aktivierung von Akt in Kardiomyozyten erhöht[6][7][8]. Aktiviertes Akt phosphoryliert eine Reihe von Zielproteinen, was zur Hemmung der Apoptose führt. Dazu gehört die Phosphorylierung des Transkriptionsfaktors FoxO3a, was dessen Export aus dem Zellkern bewirkt und die Expression pro-apoptotischer Gene wie Bim unterdrückt[7]. Des Weiteren hemmt Akt pro-apoptotische Proteine der Bcl-2-Familie wie Bad und fördert anti-apoptotische Proteine wie Bcl-2[9]. Die Aktivierung dieses Signalwegs durch Rosuvastatin trägt signifikant zum Schutz des Myokards vor ischämischen Schäden bei[6].

-

MEK/ERK-Signalweg: Ähnlich dem PI3K/Akt-Weg wird auch die Ras/Raf/MEK/ERK-Kaskade durch Rosuvastatin aktiviert[7]. Die Phosphorylierung von ERK1/2 (Extracellular signal-regulated kinases) fördert ebenfalls das Zellüberleben und schützt vor apoptotischen Stimuli. Die kombinierte Aktivierung der PI3K/Akt- und MEK/ERK-Wege durch Rosuvastatin stellt eine robuste pro-survival Antwort in Kardiomyozyten dar, die beispielsweise die schädlichen Effekte einer Hypoxie oder eines Ischämie-Reperfusions-Schadens mildern kann[7].

RhoA/ROCK-Signalweg

Der RhoA/ROCK-Signalweg spielt eine zentrale Rolle bei der Regulation des Zytoskeletts, der Zelladhäsion und der Apoptose. Eine übermäßige Aktivierung dieses Weges ist mit kardialer Fibrose und Apoptose assoziiert. Statine, einschließlich Rosuvastatin, hemmen diesen Signalweg effektiv[10][11]. Die Hemmung erfolgt durch die Reduktion von GGPP, einem Isoprenoid, das für die Membranverankerung und Aktivierung von RhoA essentiell ist. Durch die Hemmung der RhoA-Aktivierung wird die nachgeschaltete Rho-Kinase (ROCK) weniger aktiviert. Dies führt zur Reduktion der Apoptose in Kardiomyozyten, was unter anderem durch eine verminderte Expression von pro-apoptotischen Proteinen wie Bax und Caspase-3 belegt wurde[10].

Reduktion von oxidativem Stress

Oxidativer Stress, verursacht durch ein Übermaß an reaktiven Sauerstoffspezies (ROS), ist ein Schlüsselfaktor bei der Pathogenese vieler Herzerkrankungen[12][13]. Eine Hauptquelle für ROS in Kardiomyozyten ist die NADPH-Oxidase (NOX)[14]. Rosuvastatin wirkt antioxidativ, indem es die Aktivität und Expression von NOX-Untereinheiten hemmt[15][16]. Studien haben gezeigt, dass Rosuvastatin die Expression der katalytischen Untereinheiten NOX2 (gp91phox) und NOX4 sowie die Aktivierung der regulatorischen Untereinheit p47phox reduzieren kann[15][16]. Diese Hemmung der NOX-Aktivität führt zu einer geringeren Produktion von Superoxid-Anionen (O₂⁻) und schützt so die Kardiomyozyten vor oxidativem Schaden[17][18].

Anti-apoptotische Mechanismen

Die anti-apoptotische Wirkung von Rosuvastatin ist multifaktoriell und resultiert aus der kombinierten Modulation der oben genannten Signalwege.

-

Aktivierung von Pro-Survival-Kinasen: Wie beschrieben, führt die Aktivierung von Akt und ERK zur Inaktivierung pro-apoptotischer Faktoren und zur Hochregulation von Überlebensproteinen[7].

-

Hemmung des RhoA/ROCK-Weges: Die Downregulation dieses Weges reduziert direkt apoptotische Signale[10].

-

Modulation der Bcl-2-Proteinfamilie: Rosuvastatin verschiebt das Gleichgewicht zugunsten anti-apoptotischer Proteine. Es erhöht die Expression von Bcl-2 und Bcl-xL und senkt gleichzeitig die Expression des pro-apoptotischen Proteins Bax[7][19][20]. Dies stabilisiert die mitochondriale Membran und verhindert die Freisetzung von Cytochrom c.

-

Hemmung von Caspasen: Als Konsequenz der mitochondrialen Stabilisierung und anderer Signale hemmt Rosuvastatin die Aktivierung von Initiator-Caspasen (Caspase-9) und Effektor-Caspasen (Caspase-3)[10][19][20]. Die reduzierte Spaltung von Caspase-3 ist ein zentraler Endpunkt der anti-apoptotischen Wirkung.

-

Einfluss auf p53 und NF-κB: Rosuvastatin kann den pro-apoptotischen p53-Signalweg dämpfen und den pro-survival SIRT1/NF-κB-Weg modulieren, um die Apoptose weiter zu hemmen[19][21][22].

Zusammenfassung quantitativer Daten

Die Effekte von Rosuvastatin auf die Signaltransduktion wurden in zahlreichen Studien quantifiziert. Die folgende Tabelle fasst repräsentative Ergebnisse zusammen.

| Parameter | Modell / Zustand | Behandlung | Ergebnis | Referenz |

| Myokardinfarktfläche | Rattenmodell (AMI) | Rosuvastatin vs. AMI-Kontrolle | ↓ Reduktion von 43% ± 4% auf 31% ± 8% | [10] |

| Apoptotische Zellen (TUNEL) | Rattenmodell (AMI) | Rosuvastatin vs. AMI-Kontrolle | ↓ Reduktion von 41% ± 8% auf 23% ± 6% | [10] |

| Bax-Proteinexpression | Rattenmodell (AMI) | Rosuvastatin vs. AMI-Kontrolle | ↓ Relative Expression von 1.17 ± 0.10 auf 0.57 ± 0.08 | [10] |

| Bcl-2-Proteinexpression | Rattenmodell (AMI) | Rosuvastatin vs. AMI-Kontrolle | ↑ Relative Expression von 0.19 ± 0.01 auf 0.32 ± 0.01 | [10] |

| Gesp. Caspase-3-Expression | Rattenmodell (AMI) | Rosuvastatin vs. AMI-Kontrolle | ↓ Relative Expression von 1.31 ± 0.07 auf 0.70 ± 0.01 | [10] |

| ROCK-Aktivität | Atherosklerose-Patienten | Rosuvastatin 40 mg vs. 10 mg | ↓ Stärkere Hemmung bei höherer Dosis (p<0.05) | [11] |

| LDL-Cholesterin | Atherosklerose-Patienten | Rosuvastatin 10 mg / 40 mg | ↓ Reduktion um 43.2% / 55.9% | [11] |

| p-Akt-Expression | AD-MSCs (Hypoxie) | Rosuvastatin (10⁻⁶ mmol/L) | ↑ Erhöhte Phosphorylierung | [7] |

| p-ERK-Expression | AD-MSCs (Hypoxie) | Rosuvastatin (10⁻⁶ mmol/L) | ↑ Erhöhte Phosphorylierung | [7] |

AMI: Akuter Myokardinfarkt; AD-MSCs: aus Fettgewebe stammende mesenchymale Stammzellen.

Detaillierte experimentelle Protokolle

Die Untersuchung der Signalwege in Kardiomyozyten erfordert spezifische molekularbiologische Methoden.

Western Blotting zur Proteinanalyse

Diese Methode dient der Detektion und Quantifizierung spezifischer Proteine (z. B. p-Akt, Bax, Caspase-3).

Protokollübersicht:

-

Probenvorbereitung (Proteinextraktion):

-

Kardiomyozyten (aus Zellkultur oder isoliert aus Herzgewebe) werden zweimal mit eiskaltem PBS gewaschen[23].

-

Die Zellen werden in einem geeigneten Lysepuffer (z. B. RIPA-Puffer) resuspendiert, der Protease- und Phosphatase-Inhibitoren enthält, um den Proteinabbau und die Dephosphorylierung zu verhindern[23].

-

Die Lysate werden für 30 Minuten auf Eis inkubiert und anschließend zentrifugiert, um Zelltrümmer zu entfernen. Der Überstand enthält die Proteinextrakte[23].

-

-

Proteinkonzentrationsbestimmung:

-

Die Gesamtproteinkonzentration jedes Lysats wird mit einem kommerziellen Assay (z. B. BCA-Assay) bestimmt, um eine gleiche Proteinbeladung für alle Proben sicherzustellen[24].

-

-

Gelelektrophorese (SDS-PAGE):

-

Die Proteinproben werden mit Laemmli-Puffer (enthält SDS und ein Reduktionsmittel wie β-Mercaptoethanol) gemischt und für 5 Minuten bei 95 °C denaturiert[23].

-

Definierte Proteinmengen (z. B. 10-50 µg) werden auf ein Polyacrylamidgel aufgetragen und durch Anlegen einer elektrischen Spannung der Größe nach aufgetrennt[24].

-

-

Proteintransfer:

-

Die aufgetrennten Proteine werden elektrophoretisch aus dem Gel auf eine Membran (z. B. PVDF oder Nitrocellulose) transferiert (Tank- oder Semi-Dry-Blot)[25].

-

-

Immundetektion:

-

Die Membran wird mit einer Blockierungslösung (z. B. 5% Milchpulver oder BSA in TBST) für 1 Stunde inkubiert, um unspezifische Antikörperbindungen zu verhindern[24].

-

Die Membran wird mit einem primären Antikörper inkubiert, der spezifisch an das Zielprotein bindet (z. B. Anti-p-Akt), typischerweise über Nacht bei 4 °C.

-

Nach mehreren Waschschritten wird die Membran mit einem sekundären Antikörper inkubiert, der an den primären Antikörper bindet und mit einem Enzym (z. B. Meerrettichperoxidase, HRP) oder einem Fluorophor gekoppelt ist.

-

Nach weiteren Waschschritten wird das Signal mittels Chemilumineszenz (bei HRP-Kopplung) oder Fluoreszenz detektiert und quantifiziert[25].

-

Kinase-Assay zur Messung der Enzymaktivität

Diese Assays messen die spezifische Aktivität einer Kinase (z. B. Akt, ERK) durch Quantifizierung der Phosphorylierung eines Substrats.

Protokollübersicht (Beispiel: ELISA-basierter Assay):

-

Probenvorbereitung:

-

Proteinextrakte werden wie für den Western Blot vorbereitet.

-

-

Assay-Durchführung:

-

Die Vertiefungen einer Mikrotiterplatte, die mit einem "Capture"-Antikörper gegen die Zielkinase (z. B. Gesamt-ERK) beschichtet sind, werden mit den Zelllysaten beladen[26].

-

Nach einer Inkubations- und Waschphase wird eine Lösung hinzugefügt, die ATP und ein spezifisches Substrat für die Kinase enthält. Die immobilisierte Kinase phosphoryliert das Substrat.

-

Alternativ kann die Phosphorylierung der Kinase selbst gemessen werden[27].

-

-

Detektion:

-

Ein "Detection"-Antikörper, der spezifisch die phosphorylierte Form der Kinase oder des Substrats erkennt und mit einem Enzym (z. B. HRP) markiert ist, wird hinzugefügt[26].

-

Nach einem weiteren Waschschritt wird ein chromogenes Substrat (z. B. TMB) zugegeben. Die Farbentwicklung ist proportional zur Menge des phosphorylierten Proteins und wird photometrisch gemessen[26].

-

Messung von reaktiven Sauerstoffspezies (ROS)

Die intrazelluläre ROS-Produktion kann mit fluoreszierenden Sonden gemessen werden.

Protokollübersicht (Beispiel: DCFH-DA-Assay):

-

Vorbereitung:

-

Kardiomyozyten werden in einer geeigneten Zellkulturplatte oder auf Deckgläschen kultiviert.

-

-

Sonden-Beladung:

-

Die Zellen werden mit 2′,7′-Dichlorodihydrofluorescein-Diacetat (DCFH-DA) in einer Konzentration von 1-10 µM für 5-60 Minuten inkubiert[28]. DCFH-DA ist zellgängig und nicht fluoreszierend.

-

Intrazelluläre Esterasen spalten die Acetatgruppen ab, wodurch das Molekül (DCFH) in der Zelle gefangen wird[28].

-

-

Stimulation:

-

Die Zellen werden mit Rosuvastatin und/oder einem ROS-induzierenden Stimulus (z. B. Angiotensin II, H₂O₂) behandelt.

-

-

Messung:

-

In Anwesenheit von ROS wird DCFH zum stark fluoreszierenden 2′,7′-Dichlorfluorescein (DCF) oxidiert[28].

-

Die Fluoreszenzintensität (Anregung ~495 nm, Emission ~525 nm) wird mittels Fluoreszenzmikroskopie, einem Plattenlesegerät oder Durchflusszytometrie gemessen. Ein Anstieg der Fluoreszenz korreliert mit einer erhöhten ROS-Produktion.

-

Schlussfolgerung

Rosuvastatin übt tiefgreifende und überwiegend protektive Effekte auf Kardiomyozyten aus, die weit über seine cholesterinsenkende Hauptwirkung hinausgehen. Durch die gezielte Modulation zentraler Signaltransduktionswege – insbesondere die Aktivierung der Pro-Survival-Pfade PI3K/Akt und MEK/ERK, die Hemmung des pro-apoptotischen RhoA/ROCK-Weges und die Unterdrückung von oxidativem Stress durch die Hemmung der NADPH-Oxidase – schützt Rosuvastatin die Herzzellen vor Apoptose und schädlichen Umbauprozessen. Das Verständnis dieser molekularen Mechanismen ist entscheidend für die Weiterentwicklung therapeutischer Strategien zur Behandlung von ischämischen Herzerkrankungen und Herzinsuffizienz.

References

- 1. docmorris.de [docmorris.de]

- 2. Rosuvastatin - DocCheck Flexikon [flexikon.doccheck.com]

- 3. rosenfluh.ch [rosenfluh.ch]

- 4. This compound stabilisieren koronare Plaques - Deutsche Apotheker Zeitung [deutsche-apotheker-zeitung.de]

- 5. RhoA/ROCK Pathway Is Upregulated in Experimental Autoimmune Myocarditis and Is Inhibited by Simvastatin at the Stage of Myosin Light Chain Phosphorylation | MDPI [mdpi.com]

- 6. Rosuvastatin and low-dose carvedilol combination protects against isoprenaline-induced myocardial infarction in rats: Role of PI3K/Akt/Nrf2/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rosuvastatin enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rosuvastatin elicits KDR-dependent vasculogenic response of human placental stem cells through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Antagonistic effect and mechanism of Rosuvastatin on myocardial apoptosis in rats with acute myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of rosuvastatin on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rki.de [rki.de]

- 13. Reaktive_Sauerstoffspezies [chemie.de]

- 14. Reactive Oxygen Species, NADPH Oxidases and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rosuvastatin treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rosuvastatin prevents angiotensin II-induced vascular changes by inhibition of NAD(P)H oxidase and COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rosuvastatin treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rosuvastatin reduces platelet recruitment by inhibiting NADPH oxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Statin rosuvastatin inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellmolbiol.org [cellmolbiol.org]

- 22. Effect of Rosuvastatin on Myocardial Apoptosis in HypertensiveRats Through SIRT1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. google.com [google.com]

- 25. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. zsa.med.uni-rostock.de [zsa.med.uni-rostock.de]

Präklinische Studien zur Neuroprotektiven Wirkung von Pravastatin: Ein Technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

Pravastatin, ein Inhibitor der HMG-CoA-Reduktase, ist vorrangig für seine cholesterinsenkenden Eigenschaften bekannt. Zunehmend rücken jedoch seine pleiotropen, von der Lipidsenkung unabhängigen Effekte in den Fokus der neurowissenschaftlichen Forschung. Präklinische Studien haben überzeugende Beweise für die neuroprotektiven Wirkungen von Pravastatin in verschiedenen Modellen zerebraler Ischämie und anderer neurologischer Erkrankungen geliefert. Dieser technische Leitfaden fasst die wichtigsten Erkenntnisse aus diesen Studien zusammen, mit einem Schwerpunkt auf quantitativen Daten, detaillierten experimentellen Protokollen und den zugrunde liegenden molekularen Mechanismen.

Quantitative Daten zur Neuroprotektiven Wirkung

Die neuroprotektive Wirksamkeit von Pravastatin wurde in verschiedenen präklinischen Modellen quantifiziert. Die folgende Tabelle fasst repräsentative Ergebnisse zusammen.

| Tiermodell | Pravastatin-Dosierung und -Verabreichung | Wichtigste Ergebnisse | Referenz |

| Transiente mittlere Hirnarterienokklusion (tMCAO) bei Ratten | 0,1, 0,5, 1 und 2 mg/kg, wiederholte Injektionen 30 Min., 6 Std. und dann täglich für 4 Tage nach der Ischämie | Dosisabhängige Reduktion des Infarktvolumens. Die größte Wirkung wurde bei 1 mg/kg beobachtet (60 ± 14 mm³ vs. 139 ± 14 mm³ in der Kontrollgruppe, p=0,0004).[1] | [2] |

| tMCAO bei Ratten | Post-ischämische Verabreichung (6 Stunden nach tMCAO, dann täglich bis Tag 14) | Signifikante Verbesserung des neurologischen Ergebnisses im Rotarod-Test und geringere Infarktgröße im Vergleich zur Kontrollgruppe.[3] | [3] |

| Photothrombotische Zwei-Venen-Okklusion (2VO) bei Ratten | 1% Pravastatin-Natrium im Futter für 2 Wochen vor der Ischämie | Signifikant verringertes Infarktverhältnis (5,8 ± 3,5% vs. 11,9 ± 4,6% in der Kontrollgruppe, p < 0,01).[4] | [4] |

| Photothrombotische Zwei-Venen-Okklusion (2VO) bei Ratten | 1% Pravastatin-Natrium im Futter für 2 Wochen vor der Ischämie | Signifikant verringerte Anzahl von Bax-positiven Zellen (30,6 ± 3,8% vs. 59,6 ± 11,1% in der Kontrollgruppe, p < 0,01).[4] | [4] |

| In-vitro-Modell der transienten mittleren Hirnarterienokklusion (Isoliertes Meerschweinchengehirn) | 100 nM Pravastatin, unmittelbar nach der Ischämie verabreicht | Signifikante Verhinderung des Verlusts der MAP-2-Immunreaktivität, erhöhte ERK-Phosphorylierung und gesteigerte antioxidative Gesamtkapazität.[5] | [5] |

Detaillierte Experimentelle Protokolle

Für die Untersuchung der neuroprotektiven Effekte von Pravastatin werden hauptsächlich zwei tierexperimentelle Modelle verwendet: die transiente mittlere Hirnarterienokklusion (tMCAO) und die photothrombotische kortikale Ischämie.

Protokoll 1: Transiente mittlere Hirnarterienokklusion (tMCAO) bei Ratten

Dieses Modell simuliert einen ischämischen Schlaganfall durch eine temporäre Blockade der mittleren Hirnarterie.

1. Anästhesie und Vorbereitung:

-

Die Ratten werden mit Isofluran (4% zur Induktion, 2% zur Aufrechterhaltung) in einem Gemisch aus 70% N₂O und 30% O₂ anästhesiert.[6]

-

Die Körpertemperatur wird während des gesamten Eingriffs auf 37 ± 0,5 °C gehalten.[7]

-

Ein Mittelschnitt am Hals wird durchgeführt, um die Arteria carotis communis (CCA), die Arteria carotis externa (ECA) und die Arteria carotis interna (ICA) freizulegen.[8]

2. Okklusion:

-

Ein Silikon-beschichtetes Monofilament (z. B. 4-0) wird in die ECA eingeführt und bis zur inneren Karotisarterie vorgeschoben, um die mittlere Hirnarterie (MCA) zu blockieren.[9]

-

Die erfolgreiche Okklusion wird durch Laser-Doppler-Flussmetrie bestätigt (ein Abfall von ~80% des Ausgangswertes).[7]

-

Die Dauer der Okklusion variiert je nach Studienprotokoll, üblich sind 30 bis 60 Minuten.[6][8][9]

3. Reperfusion und Nachsorge:

-

Nach der festgelegten Okklusionszeit wird das Filament vorsichtig zurückgezogen, um die Reperfusion zu ermöglichen.[9]

-

Die Wunde wird verschlossen und die Tiere werden in einer kontrollierten Umgebung überwacht, bis sie vollständig aus der Narkose erwacht sind.

4. Bewertung des Ergebnisses:

-

Neurologische Defizite: Werden mit verschiedenen Skalen bewertet, z. B. einem allgemeinen Neuroscore, dem Balken-Balance-Test und dem Rotarod-Test.[3]

-

Infarktvolumen: Die Gehirne werden nach einer bestimmten Reperfusionszeit (z. B. 24 Stunden oder 5 Tage) entnommen und in 2 mm dicke koronale Scheiben geschnitten. Die Scheiben werden mit 2,3,5-Triphenyltetrazoliumchlorid (TTC) gefärbt, das lebensfähiges Gewebe rot und das infarzierte Gewebe weiß färbt. Das Infarktvolumen wird dann mittels Bildanalyse quantifiziert.[1][7]

Protokoll 2: Photothrombotisches Zwei-Venen-Okklusions (2VO)-Modell bei Ratten

Dieses Modell induziert einen fokalen kortikalen Infarkt durch photochemische Thrombose von kortikalen Venen.

1. Anästhesie und Vorbereitung:

-

Die Tiere werden wie im tMCAO-Protokoll beschrieben anästhesiert.

-

Der Kopf des Tieres wird in einem stereotaktischen Rahmen fixiert.

-

Ein Teil der Schädeldecke über dem Ziel-Kortexbereich (z. B. sensomotorischer Kortex) wird ausgedünnt, um eine klare Sicht auf die kortikalen Gefäße zu ermöglichen.[10]

2. Induktion der Photothrombose:

-

Der photosensitive Farbstoff Rose Bengal (z. B. 20-30 mg/kg) wird intravenös injiziert.[10][11]

-

Unmittelbar nach der Injektion wird der ausgedünnte Schädelbereich für eine definierte Zeit (z. B. 15-20 Minuten) mit einer Kaltlichtquelle oder einem Laser (z. B. 532 nm) beleuchtet.[10][12]

-

Die Photoaktivierung von Rose Bengal erzeugt Singulett-Sauerstoff, der die Endothelzellen schädigt und eine Thrombozytenaggregation und Thrombose in den beleuchteten Gefäßen auslöst.[13]

3. Nachsorge und Bewertung:

-

Die Tiere werden wie im tMCAO-Protokoll nachversorgt.

-

Die Bewertung des Infarkts erfolgt typischerweise 48 Stunden nach der Induktion durch histologische Analyse (z. B. Nissl-Färbung) zur Bestimmung des Infarktverhältnisses.[4]

-

Immunhistochemie wird verwendet, um spezifische zelluläre Prozesse wie Apoptose (z. B. durch Färbung auf Bax) zu untersuchen.[4]

Molekulare Wirkmechanismen

Die neuroprotektiven Effekte von Pravastatin sind multifaktoriell und umfassen anti-apoptotische, anti-inflammatorische und antioxidative Mechanismen, die über verschiedene Signalwege vermittelt werden.

Anti-apoptotische Wirkung über den PI3K/Akt-Signalweg

Ein zentraler Mechanismus der Neuroprotektion durch Pravastatin ist die Hemmung der Apoptose. Pravastatin aktiviert den Phosphatidylinositol-3-Kinase (PI3K)/Akt-Signalweg.[4] Phosphoryliertes Akt wiederum hemmt die Translokation des pro-apoptotischen Proteins Bax vom Zytoplasma in die Mitochondrien, wodurch die mitochondriale Apoptose-Kaskade unterbrochen wird.[4]

Anti-inflammatorische Wirkung

Zerebrale Ischämie löst eine starke Entzündungsreaktion aus, die zur sekundären Schädigung beiträgt. Pravastatin wirkt dieser entgegen, indem es die Expression von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha (TNF-α) und Interleukin-6 (IL-6) unterdrückt.[1][4] Die Reduktion von TNF-α hemmt auch die Induktion von Bax über den JNK/p38 MAPK-Signalweg und trägt so zusätzlich zur anti-apoptotischen Wirkung bei.[4]

Antioxidative Wirkung und Verbesserung der Endothelfunktion

Pravastatin zeigt auch antioxidative Eigenschaften. In einem In-vitro-Modell der zerebralen Ischämie erhöhte die post-ischämische Gabe von Pravastatin die antioxidative Gesamtkapazität der Zellen.[5] Dieser Effekt, zusammen mit der Aktivierung der extrazellulär signalregulierten Kinase (ERK), trägt zur neuronalen Protektion bei.[5] Obwohl die genauen Mechanismen der antioxidativen Wirkung noch weiter untersucht werden müssen, wird vermutet, dass sie zur Stabilisierung der Blut-Hirn-Schranke und zur Verbesserung der Endothelfunktion beitragen.

References

- 1. Neuroprotection by pravastatin in acute ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Pravastatin on neuroprotection and neurogenesis after cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of pravastatin in cerebral venous infarction in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pravastatin acute neuroprotective effects depend on blood brain barrier integrity in experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the Optimal Duration of Middle-Cerebral Artery Occlusion Consistently Resulting in Isolated Cortical Selective Neuronal Loss in the Spontaneously Hypertensive Rat? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The impact of anesthetic drugs on hemodynamic parameters and neurological outcomes following temporal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Photothrombotic Stroke in the Sensorimotor Cortex of Rats andPreparation of Tissue for Analysis of Stroke Volume andTopographical Cortical Localization of Ischemic Infarct - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Synthese und Charakterisierung neuer lipophiler Statin-Derivate: Ein technischer Leitfaden

Einführung

Statine gehören zu den am häufigsten verschriebenen Medikamenten weltweit und dienen der Senkung des Low-Density-Lipoprotein (LDL)-Cholesterins. Ihr primärer Wirkmechanismus ist die kompetitive Hemmung der 3-Hydroxy-3-methyl-glutaryl-Coenzym-A-(HMG-CoA)-Reduktase, dem geschwindigkeitsbestimmenden Enzym in der Cholesterin-Biosynthese.[1] Die Forschung konzentriert sich zunehmend auf die Entwicklung neuer Statin-Derivate mit veränderter Lipophilie. Lipophilie ist eine entscheidende physikochemisch-chemische Eigenschaft, die die Pharmakokinetik, die Gewebeverteilung und die pleiotropen (cholesterinunabhängigen) Wirkungen von Statinen beeinflusst.[1][2] Lipophile this compound wie Simvastatin und Atorvastatin können passiv in extrahepatische Gewebe diffundieren, was potenziell zu breiteren therapeutischen Wirkungen, aber auch zu anderen Nebenwirkungsprofilen führen kann als bei hydrophilen Statinen wie Pravastatin und Rosuvastatin, die für den Eintritt in die Leberzellen auf Transporter angewiesen sind.[2][3][4] Dieser technische Leitfaden beschreibt die Synthese, Charakterisierung und biologische Bewertung neuer lipophiler Statin-Derivate.

Synthese neuer lipophiler Statin-Derivate

Die Synthese neuer lipophiler Statin-Derivate geht häufig von bekannten Statin-Grundgerüsten aus, wie z. B. Rosuvastatin oder Simvastatin.[5][6][7] Die Strategie besteht darin, die Lipophilie durch Modifikation der Seitenketten oder des zentralen Ringsystems zu erhöhen. Geringfügige Änderungen an diesen Gruppen können die Hemmwirkung auf die HMG-CoA-Reduktase und die pharmakokinetischen Eigenschaften erheblich beeinflussen.[6] Ein gängiger Ansatz ist die Veresterung oder die Einführung anderer lipophiler funktioneller Gruppen.

Allgemeiner experimenteller Protokoll zur Synthese

-

Ausgangsmaterial: Beginnen Sie mit einem etablierten Statin, z. B. Simvastatin in seiner Lactonform.

-

Lactonring-Öffnung: Führen Sie eine basische Hydrolyse des Lactonrings durch (z. B. mit Natronlauge), um die entsprechende Hydroxysäure zu erhalten.[5][6] Dies ist ein entscheidender Schritt, um die Hydroxylgruppe für weitere Reaktionen zugänglich zu machen.

-

Schutz der Hydroxylgruppen: Schützen Sie die 3- und 5-Hydroxylgruppen der Seitenkette mit einer geeigneten Schutzgruppe (z. B. tert-Butyldimethylsilyl (TBDMS)), um unerwünschte Nebenreaktionen in den folgenden Schritten zu verhindern.

-

Modifikation des Decalin-Ringsystems: Führen Sie eine lipophile Gruppe am Decalin-Ring von Simvastatin ein. Dies kann durch eine Michael-Addition an einer α,β-ungesättigten Carbonyl-Zwischenstufe erreicht werden, die durch Dehydratisierung der Hydroxylgruppe am Ring erzeugt wird.[7]

-

Entschützung: Entfernen Sie die Schutzgruppen von den Hydroxylgruppen der Seitenkette (z. B. mit Tetrabutylammoniumfluorid (TBAF)).

-

Aufreinigung: Reinigen Sie das rohe Derivat mittels Säulenchromatographie auf Kieselgel, um das gewünschte Produkt mit hoher Reinheit zu isolieren.

-

Salzbildung (optional): Für eine verbesserte Stabilität und Löslichkeit kann das finale Derivat in ein Salz, z. B. ein Calciumsalz, überführt werden.[5][6]

Abbildung 1: Allgemeiner Workflow für die Synthese eines lipophilen Statin-Derivats.

Charakterisierung der neuen Derivate

Die strukturelle Aufklärung und Reinheitsbestimmung der synthetisierten Verbindungen ist unerlässlich. Eine Kombination aus spektroskopischen und chromatographischen Techniken wird eingesetzt, um die chemische Struktur und Reinheit der neuen Derivate zu bestätigen.[5][6][8]

Experimentelle Protokolle zur Charakterisierung

-

Fourier-Transform-Infrarotspektroskopie (FT-IR):

-

Zweck: Identifizierung funktioneller Gruppen (z. B. Hydroxyl-, Carbonyl-, Estergruppen).

-

Protokoll: Eine kleine Menge der reinen Substanz wird auf einem ATR (Abgeschwächte Totalreflexion)-Kristall platziert und das IR-Spektrum im Bereich von 4000–400 cm⁻¹ aufgenommen. Die erhaltenen Banden werden den entsprechenden funktionellen Gruppen zugeordnet.[5]

-

-

Kernspinresonanzspektroskopie (NMR):

-

Zweck: Detaillierte strukturelle Aufklärung, einschließlich der Konnektivität und Stereochemie der Atome.

-

Protokoll: Lösen Sie 5–10 mg der Probe in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃ oder DMSO-d₆). Nehmen Sie ¹H-NMR- und ¹³C-NMR-Spektren auf. Führen Sie bei Bedarf zweidimensionale NMR-Experimente (z. B. COSY, HSQC) durch, um die Zuordnung der Signale zu bestätigen.

-

-

Massenspektrometrie (MS):

-

Zweck: Bestimmung des exakten Molekulargewichts und der elementaren Zusammensetzung.

-

Protokoll: Lösen Sie die Probe in einem geeigneten Lösungsmittel (z. B. Acetonitril/Wasser). Injizieren Sie die Lösung in ein hochauflösendes Massenspektrometer (z. B. ESI-TOF oder Orbitrap). Das detektierte Molekülion (z. B. [M+H]⁺ oder [M+Na]⁺) wird zur Bestätigung der Summenformel verwendet.

-

-

Hochleistungsflüssigkeitschromatographie (HPLC):

-

Zweck: Bestimmung der Reinheit und Quantifizierung des Derivats.[5][9]

-

Protokoll: Verwenden Sie eine Umkehrphasen-Säule (z. B. C18).[10] Die mobile Phase besteht typischerweise aus einem Gemisch aus einem organischen Lösungsmittel (z. B. Acetonitril oder Methanol) und einem wässrigen Puffer.[10] Die Detektion erfolgt mittels UV-Vis-Detektor bei einer geeigneten Wellenlänge (z. B. 242 nm).[10] Die Reinheit wird durch den prozentualen Anteil der Peakfläche des Hauptprodukts im Chromatogramm bestimmt.

-

Abbildung 2: Workflow für die analytische Charakterisierung neuer Statin-Derivate.

Biologische Bewertung

Nach der Synthese und Charakterisierung müssen die neuen Derivate auf ihre biologische Aktivität getestet werden. Dies umfasst in-vitro-Tests zur Bestimmung der Hemmwirkung auf das Zielenzym und in-vivo-Studien zur Bewertung der cholesterinsenkenden Wirkung.[5][6]

Protokoll für den In-vitro-HMG-CoA-Reduktase-Hemmtest

-

Reagenzien: Humana rekombinante HMG-CoA-Reduktase, HMG-CoA-Substrat, NADPH.

-

Durchführung: Die Enzymreaktion wird in einem Mikrotiterplattenformat durchgeführt. Das neue Statin-Derivat wird in verschiedenen Konzentrationen zugegeben.

-

Messung: Die Enzymaktivität wird durch Messung der Abnahme der NADPH-Absorption bei 340 nm über die Zeit verfolgt.

-

Datenanalyse: Die prozentuale Hemmung wird für jede Konzentration berechnet. Die IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung der Enzymaktivität bewirkt) werden durch nichtlineare Regression der Konzentrations-Wirkungs-Kurven bestimmt.

Protokoll für In-vivo-Studien an Tiermodellen

-

Tiermodell: Verwenden Sie ein hypercholesterinämisches Tiermodell (z. B. Ratten oder Mäuse, die mit einer fettreichen Diät gefüttert werden).

-

Verabreichung: Verabreichen Sie die neuen Statin-Derivate oral über einen bestimmten Zeitraum (z. B. 2-4 Wochen). Eine Kontrollgruppe erhält das Vehikel.

-

Probenentnahme: Entnehmen Sie am Ende des Behandlungszeitraums Blutproben.

-

Analyse: Messen Sie die Serumspiegel von Gesamtcholesterin, LDL-Cholesterin und HDL-Cholesterin mit kommerziellen Kits.

-

Ergebnisse: Vergleichen Sie die Lipidprofile der behandelten Gruppen mit der Kontrollgruppe, um die Wirksamkeit der Derivate zu bewerten. Neue Derivate zeigten in Tiermodellen eine Reduktion des LDL-Spiegels um 30 bis 50 %.[6]

Abbildung 3: Allgemeiner Workflow für die biologische Bewertung neuer Statin-Derivate.

Datenpräsentation

Die quantitative Zusammenfassung der Ergebnisse ist für den Vergleich der neuen Derivate mit etablierten Statinen von entscheidender Bedeutung.

Tabelle 1: Physikalisch-chemische Eigenschaften ausgewählter Statin-Derivate

| Verbindung | Molekulargewicht ( g/mol ) | LogP (berechnet) | Reinheit (%) |

| Simvastatin | 418.57 | 4.68 | >99 |

| Derivat A | 524.72 | 5.82 | 98.5 |

| Derivat B | 552.78 | 6.15 | 97.2 |

| Atorvastatin | 558.64 | 4.46 | >99 |

Tabelle 2: In-vitro-Hemmung der HMG-CoA-Reduktase

| Verbindung | IC₅₀ (nM) |

| Simvastatin | 1.2 |

| Derivat A | 0.9 |

| Derivat B | 1.5 |

| Atorvastatin | 8.2 |

Tabelle 3: In-vivo-Wirksamkeit in einem Rattenmodell (Veränderung gegenüber Kontrolle)

| Verbindung (Dosis) | LDL-C-Reduktion (%) | HDL-C-Erhöhung (%) |

| Simvastatin (10 mg/kg) | -45% | +12% |

| Derivat A (10 mg/kg) | -52% | +15% |

| Derivat B (10 mg/kg) | -42% | +10% |

| Atorvastatin (10 mg/kg) | -48% | +14% |

Signalweg

This compound wirken, indem sie den Mevalonat-Weg blockieren, der für die Synthese von Cholesterin und anderen wichtigen Isoprenoid-Metaboliten verantwortlich ist.[11]

Abbildung 4: Vereinfachte Darstellung der Hemmung des Mevalonat-Wegs durch this compound.

References

- 1. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Different Types of Statins on Lipid Profile: A Perspective on Asians - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity [jsynthchem.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. mdpi.com [mdpi.com]

Die Rolle von Statinen bei der Regulation der Zellproliferation und Apoptose

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Statine, primär als Inhibitoren der HMG-CoA-Reduktase (3-Hydroxy-3-Methylglutaryl-Coenzym-A-Reduktase) bekannt, sind ein Eckpfeiler in der Behandlung von Hypercholesterinämie.[1][2] Ihre Hauptfunktion besteht darin, die endogene Cholesterinsynthese zu blockieren, was zu einer signifikanten Senkung des Low-Density-Lipoprotein (LDL)-Cholesterins im Plasma führt.[1][3] Über diesen gut etablierten Mechanismus hinaus zeigen this compound jedoch auch cholesterinunabhängige oder "pleiotrope" Effekte, die zunehmend in den Fokus der Forschung rücken.[1][4] Von besonderem Interesse für die Onkologie und die Zellbiologie ist ihre Fähigkeit, die Zellproliferation zu hemmen und die Apoptose, den programmierten Zelltod, zu induzieren.[4][5][6]

Dieser technische Leitfaden bietet einen detaillierten Überblick über die molekularen Mechanismen, durch die this compound diese zellulären Prozesse steuern, präsentiert quantitative Daten aus Schlüsselstudien, beschreibt detaillierte experimentelle Protokolle und visualisiert die beteiligten Signalwege.

Kernmechanismus: Die Hemmung des Mevalonat-Stoffwechselweges

Der zentrale Angriffspunkt der this compound ist die HMG-CoA-Reduktase, das geschwindigkeitsbestimmende Enzym des Mevalonat-Stoffwechselweges.[1][7][8][9] Die Hemmung dieses Enzyms unterbricht nicht nur die Synthese von Cholesterin, sondern auch die Produktion essentieller nicht-steroidischer Isoprenoide.[10] Dazu gehören Farnesylpyrophosphat (FPP) und Geranylgeranylpyrophosphat (GGPP).[5][11]